Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 7-(4-FLUOROPHENYL)-5-PROPYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a propyl chain in its structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(4-FLUOROPHENYL)-5-PROPYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the condensation of aryl aldehydes, 2-aminotetrazole, and ethyl acetoacetate. This reaction is catalyzed by tetrabromobenzene-1,3-disulfonamide under mild and efficient conditions . The reaction proceeds through a one-pot synthesis method, which is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(4-FLUOROPHENYL)-5-PROPYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 7-(4-FLUOROPHENYL)-5-PROPYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing antitumor and enzymatic inhibitory drugs.
Material Science: The compound’s photophysical properties make it useful in developing light-emitting devices and molecular wires.
Biological Studies: Its biological activities, such as antibacterial and antifungal properties, are of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ETHYL 7-(4-FLUOROPHENYL)-5-PROPYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The presence of the fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ETHYL 7-(4-FLUOROPHENYL)-5-PROPYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with improved properties.
Properties
Molecular Formula |
C16H18FN5O2 |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18FN5O2/c1-3-5-12-13(15(23)24-4-2)14(10-6-8-11(17)9-7-10)22-16(18-12)19-20-21-22/h6-9,14H,3-5H2,1-2H3,(H,18,19,21) |
InChI Key |
ZBGXHUOAKDLIPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC |
Origin of Product |
United States |
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